1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride
Description
Properties
IUPAC Name |
1,1-bis[(3-fluorophenyl)methyl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12;;/h1-8H,9-10,17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAQTIEFXLWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC(=CC=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 3-fluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 3-Methoxybenzylhydrazine dihydrochloride (CAS 2339-58-4): Replacing fluorine with a methoxy group alters electronic properties. The electron-donating methoxy group may reduce electrophilic reactivity compared to electron-withdrawing fluorine, impacting interactions with biological targets .
- (3-Fluorophenyl)hydrazine hydrochloride (CAS 2924-16-5): A simpler mono-fluorinated analog lacking the bis-benzyl substitution. The dihydrochloride form of the target compound likely exhibits higher solubility and stability due to the dual protonation sites .
- 1,2-Bis(sulfonyl)hydrazines: These derivatives act as alkylating agents with a favorable therapeutic index, avoiding toxic byproducts like vinylation.
Physical and Chemical Properties
Key Findings and Contradictions
- Stability vs. Reactivity : While dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzyl) are unstable , fluorinated analogs may achieve a balance between solubility and stability .
- Species-Dependent Toxicity: Hydrazine sulfate is non-carcinogenic in hamsters but toxic in other models , emphasizing the need for species-specific evaluation of the target compound.
Biological Activity
1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two 3-fluorophenyl groups attached to a hydrazine core. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2F2N4 |
| Molecular Weight | 359.21 g/mol |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cells.
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Specifically, it may cause cell cycle arrest at the G2/M phase, leading to increased cell death rates.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- In Vitro Cytotoxicity Study :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
To further understand its biological activity, a comparison with similar compounds is beneficial:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride | 12.5 µM | 50 µg/mL |
| Doxorubicin | 0.068 µM | N/A |
| Ceftriaxone | N/A | 40 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride?
- Methodological Answer : Synthesis typically involves the condensation of hydrazine derivatives with substituted benzyl halides. For example, analogous protocols for phenylhydrazine hydrochlorides (e.g., 3,5-dimethylphenylhydrazine hydrochloride) use hydrazine hydrate and substituted benzyl chlorides under controlled pH and temperature (e.g., 0–5°C) to minimize side reactions . Adaptations may include using 3-fluorobenzyl chloride precursors and optimizing stoichiometric ratios. Post-synthesis, the dihydrochloride salt is precipitated using HCl and purified via recrystallization from ethanol/water mixtures.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under dry conditions (e.g., desiccator with silica gel) to prevent hydrolysis. Safety data for structurally similar hydrazine hydrochlorides recommend avoiding moisture, dust formation, and exposure to oxidizing agents. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential during handling . Stability studies for related compounds suggest refrigeration (2–8°C) for long-term storage .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and hydrazine backbone integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis (C, H, N, Cl) to verify stoichiometry.
- HPLC or LC-MS to assess purity (>95% by area normalization) . For dihydrochloride salts, chloride ion quantification via ion chromatography is recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines reaction path searches with machine learning to predict optimal solvents, temperatures, and catalysts . Apply these methods to evaluate competing pathways (e.g., N-alkylation vs. oxidation) and mitigate byproduct formation. Computational tools like Gaussian or ORCA are widely used for such analyses .
Q. What strategies resolve contradictory data in spectral analysis (e.g., NMR vs. LC-MS)?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- If NMR signals suggest impurities but LC-MS shows high purity, consider dynamic effects (e.g., rotamers) or paramagnetic species.
- Use deuterated solvents with varying polarities to assess solubility-related artifacts.
- For chloride counterion discrepancies, combine ion chromatography with elemental analysis . Document all experimental conditions (e.g., temperature, pH) to identify variables affecting data consistency .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The hydrazine core acts as a bifunctional nucleophile. In acidic conditions, the protonated amine may participate in electrophilic substitutions, while the free amine group can undergo condensation (e.g., with carbonyl compounds). Comparative studies with 3-fluorophenylhydrazine derivatives suggest that electron-withdrawing fluorine substituents enhance electrophilic reactivity at the benzene ring . Mechanistic probes (e.g., kinetic isotope effects or trapping experiments) can isolate intermediates and validate proposed pathways .
Experimental Design & Data Analysis
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via:
- UV-Vis spectroscopy for absorbance shifts.
- TGA/DSC to assess thermal decomposition thresholds.
- LC-MS to identify degradation products. For hydrazine derivatives, acidic conditions often accelerate hydrolysis, while alkaline media may promote oxidation .
Q. What statistical approaches are recommended for dose-response studies in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀/EC₅₀ values. For cytotoxicity assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Ensure replicates (n ≥ 3) and include positive/negative controls. Tools like GraphPad Prism or R are standard for such analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
